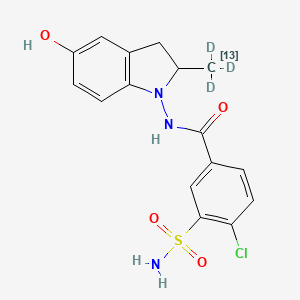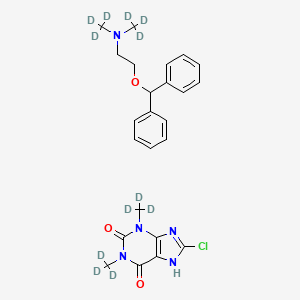
Etafenone-desdiethylamino-ol dimer-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Etafenone-desdiethylamino-ol dimer-d5 is a deuterium-labeled derivative of etafenone-desdiethylamino-ol dimer. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. The deuterium labeling helps in tracing the compound’s metabolic pathways and understanding its interactions at the molecular level .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of etafenone-desdiethylamino-ol dimer-d5 involves multiple steps, starting from the basic etafenone structure. The process typically includes:
Formation of the etafenone core: This involves the reaction of appropriate starting materials under controlled conditions to form the etafenone structure.
Desdiethylamino-ol modification: The etafenone core undergoes further chemical modifications to introduce the desdiethylamino-ol group.
Dimerization: The modified etafenone molecules are then dimerized under specific conditions to form the dimer structure.
Deuterium labeling: Finally, the dimer is labeled with deuterium to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography.
Quality control: The final product undergoes rigorous quality control to ensure its purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Etafenone-desdiethylamino-ol dimer-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Various nucleophiles or electrophiles; conditions depend on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Etafenone-desdiethylamino-ol dimer-d5 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Helps in understanding metabolic pathways and interactions with biological molecules.
Medicine: Used in drug development and pharmacokinetic studies to trace the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of etafenone-desdiethylamino-ol dimer-d5 involves its interaction with specific molecular targets. The deuterium labeling allows researchers to trace its metabolic pathways and understand its effects at the molecular level. The compound may interact with enzymes, receptors, or other biomolecules, influencing various biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Etafenone-desdiethylamino-ol dimer: The non-deuterium-labeled version of the compound.
Survodutide: A glucagon receptor/GLP-1 receptor dual agonist.
AP102: A somatostatin receptor-specific analog.
Uniqueness
Etafenone-desdiethylamino-ol dimer-d5 is unique due to its deuterium labeling, which provides distinct advantages in tracing and studying its metabolic pathways. This makes it particularly valuable in research applications where precise tracking of the compound is essential.
Eigenschaften
Molekularformel |
C33H32O5 |
|---|---|
Molekulargewicht |
513.6 g/mol |
IUPAC-Name |
1-[2-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propoxy]phenyl]-3-phenylpropan-1-one |
InChI |
InChI=1S/C33H32O5/c34-27(23-37-32-17-9-7-15-28(32)30(35)21-19-25-11-3-1-4-12-25)24-38-33-18-10-8-16-29(33)31(36)22-20-26-13-5-2-6-14-26/h1-18,27,34H,19-24H2/i23D2,24D2,27D |
InChI-Schlüssel |
UHIVCAOXVHTEAY-AXNHPHAKSA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O)OC3=CC=CC=C3C(=O)CCC4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCC(COC3=CC=CC=C3C(=O)CCC4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-[3-cyano-5-(cyclohexylmethyl)-6,6-dimethyl-4,7-dihydrothieno[3,2-c]pyridin-2-yl]-2-(4-sulfamoylphenyl)acetamide](/img/structure/B12413483.png)




